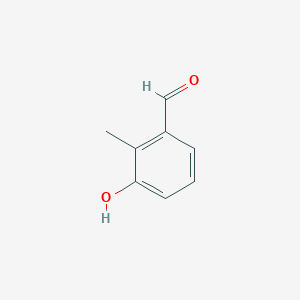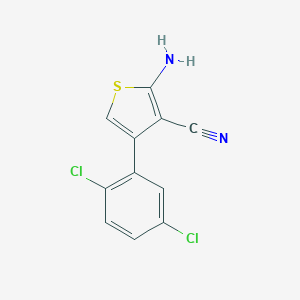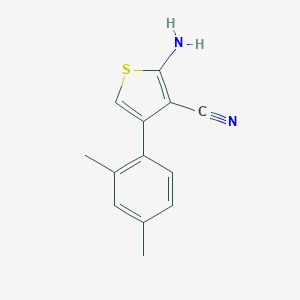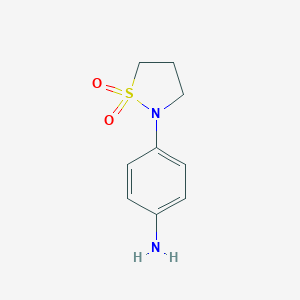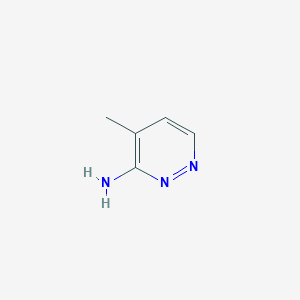
2-amino-N-cyclohexyl-3-phenylpropanamide
Vue d'ensemble
Description
2-Amino-N-cyclohexyl-3-phenylpropanamide is a chemical compound with the molecular formula C15H22N2O . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 2-amino-N-cyclohexyl-3-phenylpropanamide consists of a cyclohexyl group (a six-membered carbon ring), a phenyl group (a six-membered carbon ring with alternating double bonds), and a propanamide group (a three-carbon chain with an amide functional group). The InChI code for this compound is1S/C15H22N2O.ClH/c16-14 (11-12-7-3-1-4-8-12)15 (18)17-13-9-5-2-6-10-13;/h1,3-4,7-8,13-14H,2,5-6,9-11,16H2, (H,17,18);1H . Physical And Chemical Properties Analysis
2-Amino-N-cyclohexyl-3-phenylpropanamide is a solid substance at room temperature . It has a molecular weight of 246.35 g/mol . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique
1. Anticancer Potential
A study by Kumar et al. (2009) synthesized and evaluated a series of functionalized amino acid derivatives, including compounds related to 2-amino-N-cyclohexyl-3-phenylpropanamide, for their cytotoxicity against human cancer cell lines. Some of these compounds exhibited promising cytotoxicity in ovarian and oral cancers, highlighting their potential in designing new anticancer agents (Kumar et al., 2009).
2. Synthesis of Pharmacologically Active Compounds
The synthesis of 2-amino-N-cyclohexyl-3-phenylpropanamide derivatives can lead to pharmacologically active compounds. For example, the study by Srivani et al. (2018) developed a method for synthesizing 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives, which are characterized by NMR and mass analyses. These derivatives may have potential applications in medicinal chemistry (Srivani et al., 2018).
3. Detection of Pathogenic Bacteria
Tait et al. (2015) proposed a novel method for detecting pathogenic bacteria using exogenous volatile organic compounds (VOCs) produced by enzymatic hydrolysis of compounds like 3-amino-N-phenylpropanamide. This method enables visual detection of bacterial presence through color development in agarose gels (Tait et al., 2015).
4. Synthesis of Antibacterial Agents
Research by Ahmed (2007) focused on synthesizing new antibiotic and antibacterial drugs using compounds like 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide, which is structurally similar to 2-amino-N-cyclohexyl-3-phenylpropanamide. This research aims to develop effective treatments against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).
5. Antiepileptic Activity
A study by Asadollahi et al. (2019) synthesized N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives and evaluated their antiepileptic activity. Some of these derivatives showed significant latency time in seizure threshold tests in mice, indicating potential use in treating epilepsy (Asadollahi et al., 2019).
6. Aromatase Inhibition
Hartmann et al. (1992) studied the synthesis of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, which are related to 2-amino-N-cyclohexyl-3-phenylpropanamide. These compounds showed potential as aromatase inhibitors, which could be used in the treatment of estrogen-dependent diseases like mammary tumors (Hartmann et al., 1992).
Safety And Hazards
This compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-amino-N-cyclohexyl-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBVNXGMRQPTHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-cyclohexyl-3-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





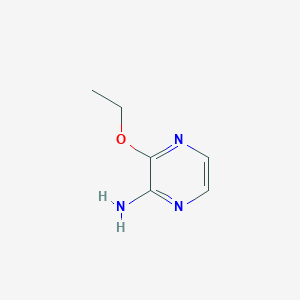
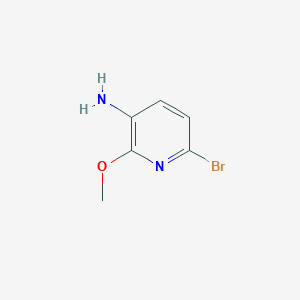
![6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B113223.png)
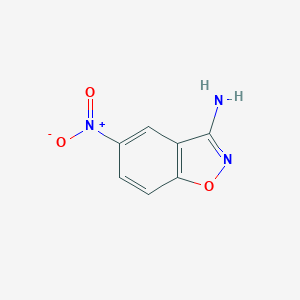
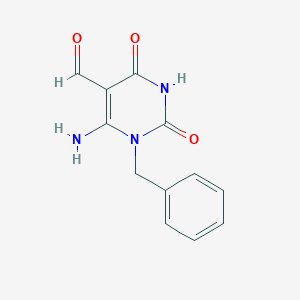
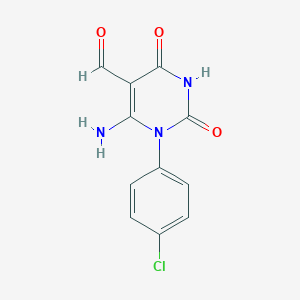
![3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B113235.png)
